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Introduction

Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor

of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly

activated, plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis.

[3] Overexpression of c-Met is observed in a variety of cancers, including non-small cell lung

cancer (NSCLC), and is often associated with a poor prognosis.[4] Immunohistochemistry

(IHC) is a vital tool for assessing c-Met protein expression in tumor tissues, identifying patients

who may benefit from c-Met targeted therapies like Glumetinib, and monitoring treatment

response.[4][5][6] These application notes provide a detailed protocol for IHC staining of c-Met

in formalin-fixed, paraffin-embedded (FFPE) tumor tissues and guidelines for the interpretation

of staining results.

Data Presentation
The efficacy of Glumetinib in patients with c-Met overexpressing tumors has been evaluated in

clinical studies. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of Glumetinib (SCC244) Monotherapy in Advanced NSCLC with MET

Overexpression (IHC 3+)
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Patient Cohort Number of Patients
Objective
Response Rate
(ORR)

95% Confidence
Interval (CI)

Overall 32 37.5% 21.1% - 56.3%

Treatment Naïve 12 41.7% 15.2% - 72.3%

Pre-treated 20 35.0% 15.4% - 59.2%

Data from a pooled analysis of two single-arm studies in patients with driver-gene negative

NSCLC with MET overexpression (IHC ≥3+).[6]

Table 2: Scoring Criteria for c-Met Immunohistochemistry

Score Staining Intensity
Percentage of
Stained Tumor
Cells

Description

0 None
<50% with any

intensity

No staining is

observed.[7]

1+ Weak ≥50%
Pale tan to light brown

staining.[7]

2+ Moderate ≥50%
Rich brown staining.

[7]

3+ Strong ≥50%
Dark brown or black

staining.[4][5][7]

H-Score Calculation:

The H-score provides a semi-quantitative measure of antigen expression by incorporating both

the intensity and the percentage of stained cells.

H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
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The H-score ranges from 0 to 300.[8][9] A higher H-score indicates stronger and more

widespread c-Met expression.

Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of c-Met in

FFPE tumor tissue sections. This protocol is a general guideline and may require optimization

for specific antibodies and tissue types.

Materials and Reagents:

FFPE tumor tissue sections (4-5 µm) on positively charged slides

Xylene or a xylene substitute (for deparaffinization)

Ethanol (100%, 95%, 70%)

Deionized or distilled water

Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

Hydrogen Peroxide (3%)

Blocking Buffer (e.g., 1.5-10% normal goat serum in PBS)[1][10]

Primary Antibody: Rabbit monoclonal anti-c-Met antibody (e.g., clone SP44)

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

Avidin-Biotin-Peroxidase Complex (ABC) reagent

Chromogen: Diaminobenzidine (DAB)

Counterstain: Hematoxylin

Mounting Medium

Phosphate Buffered Saline (PBS)
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Protocol:

Deparaffinization and Rehydration:

Incubate slides in an oven at 60°C for 20-30 minutes.[10][11]

Immerse slides in xylene (or substitute) for 2-3 changes of 5 minutes each.[10][11]

Rehydrate sections by sequential immersion in 100% ethanol (2 x 5 minutes), 95%

ethanol (1 x 5 minutes), and 70% ethanol (1 x 5 minutes).[10]

Rinse with distilled water for 5 minutes.[10]

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium

Citrate buffer (pH 6.0).[10]

Heat the solution to a sub-boiling temperature (95-100°C) for 10-20 minutes.

Allow slides to cool in the buffer for at least 20 minutes at room temperature.[10]

Rinse slides with PBS.

Peroxidase Blocking:

Incubate sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to

block endogenous peroxidase activity.[1][11]

Rinse with PBS (2 x 5 minutes).

Blocking:

Incubate sections with a blocking buffer (e.g., 1.5% normal goat serum) for at least 1 hour

at room temperature to prevent non-specific antibody binding.[1][10]

Primary Antibody Incubation:
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Dilute the primary anti-c-Met antibody (e.g., SP44 clone) to its optimal concentration in the

blocking buffer.

Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

[1]

Secondary Antibody Incubation:

Rinse slides with PBS (3 x 5 minutes).

Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.[1]

Signal Amplification:

Rinse slides with PBS (3 x 5 minutes).

Incubate with ABC reagent for 30-60 minutes at room temperature.

Chromogenic Detection:

Rinse slides with PBS (3 x 5 minutes).

Apply DAB substrate solution and monitor for the development of a brown color (typically

1-10 minutes).

Stop the reaction by immersing the slides in distilled water.

Counterstaining:

Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

Rinse thoroughly with running tap water.

Dehydration and Mounting:

Dehydrate the sections through graded ethanol series (70%, 95%, 100%).

Clear in xylene (or substitute).
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Mount with a permanent mounting medium.

Quality Control:

Positive Control: A tissue known to express c-Met should be included to verify the staining

protocol.

Negative Control: A slide incubated with the blocking buffer instead of the primary antibody

should be included to assess non-specific staining.

Visualizations
The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for

immunohistochemistry.
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Caption: Glumetinib inhibits the c-Met receptor, blocking downstream signaling pathways.
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Immunohistochemistry (IHC) Workflow for c-Met

FFPE Tumor
Tissue Section

Deparaffinization
& Rehydration

Antigen Retrieval
(HIER)

Endogenous Peroxidase
Blocking

Blocking
(Normal Serum)

Primary Antibody
(anti-c-Met)

Secondary Antibody
(Biotinylated)

Detection
(ABC-DAB)

Counterstaining
(Hematoxylin)

Dehydration
& Mounting

Microscopic Analysis
& Scoring

Click to download full resolution via product page

Caption: A stepwise workflow for c-Met detection in FFPE tissues via IHC.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b607661?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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